Dihydroxyborane
Description
Structure
2D Structure
Properties
CAS No. |
74930-82-8 |
|---|---|
Molecular Formula |
BH3O2 |
Molecular Weight |
45.84 g/mol |
IUPAC Name |
boronic acid |
InChI |
InChI=1S/BH3O2/c2-1-3/h1-3H |
InChI Key |
ZADPBFCGQRWHPN-UHFFFAOYSA-N |
SMILES |
B(O)O |
Canonical SMILES |
B(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursors to Dihydroxyborane and Its Derivatives
Advanced Preparation of Dihydroxyborane from Fundamental Boron Sources
The foundational synthesis of the dihydroxyboryl moiety typically begins with fundamental boron-containing compounds. Borate (B1201080) esters, such as trimethyl borate [B(OMe)₃] or triisopropyl borate [B(Oi-Pr)₃], are common electrophilic boron sources. These can react with organometallic reagents, like Grignard reagents or organolithium compounds, followed by acidic hydrolysis to yield the corresponding boronic acids. Historically, Edward Frankland first synthesized ethylboronic acid in 1860 by reacting diethylzinc (B1219324) with triethyl borate, followed by oxidation wikipedia.orgpharmiweb.com.
While direct reactions with boron halides (e.g., BCl₃, BBr₃) are also feasible, they often require careful control due to the high reactivity of these reagents. Modern approaches also leverage the direct borylation of C-H bonds or C-Halogen bonds using transition metal catalysts and diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), offering milder conditions and broader substrate scope organic-chemistry.orgsigmaaldrich.comorganic-chemistry.orgorganic-chemistry.orgillinois.eduacs.org.
Preparative Routes to Organoboronic Acids and this compound Derivatives
The synthesis of organoboronic acids and their derivatives encompasses a wide array of strategies, tailored to specific structural requirements and functional group compatibilities.
Arylboronic acids, characterized by the general structure Ar-B(OH)₂, are synthesized through several key routes:
Organometallic Routes: The reaction of aryl Grignard reagents (ArMgX) or aryllithium reagents (ArLi) with trialkyl borates, followed by aqueous acidic workup, remains a cornerstone method organic-chemistry.orggoogle.comgoogle.comconicet.gov.ar. This approach typically involves low temperatures (e.g., -78°C for organolithiums) to prevent over-addition. Improved protocols have demonstrated high yields at more accessible temperatures (e.g., -10°C to 0°C) by controlling the stoichiometry and reaction conditions google.comgoogle.com.
Transition Metal-Catalyzed Borylation:
Miyaura Borylation: This method involves the palladium-catalyzed coupling of aryl halides or pseudohalides with diboron reagents (e.g., B₂pin₂) or boranes (e.g., HBpin) organic-chemistry.orgacs.orgnih.gov. It offers excellent functional group tolerance and is widely used for preparing stable arylboronic esters, which can be subsequently hydrolyzed to arylboronic acids if needed organic-chemistry.orgnih.gov.
C-H Borylation: Direct borylation of aromatic C-H bonds using iridium or ruthenium catalysts has emerged as a powerful strategy, streamlining synthesis by avoiding pre-functionalized substrates like aryl halides sigmaaldrich.comillinois.eduacs.orgdur.ac.uk. This method allows for regioselective functionalization, often dictated by steric factors, and provides direct access to arylboronic esters sigmaaldrich.comillinois.edu.
Sandmeyer-Type Borylation: The conversion of aryl amines via diazotization followed by borylation has also been developed, offering a metal-free route using diboron reagents orgsyn.org.
Table 2.2.1: Common Synthetic Routes to Arylboronic Acids
| Method | Precursors | Boron Source | Catalyst/Reagent | Conditions | Typical Yields | References |
| Organometallic Addition | Aryl halides (ArX) | Trialkyl borates (B(OR)₃) | Grignard (ArMgX) or Organolithium (ArLi) | Low temperatures (-78°C to 0°C), ethereal solvent | Moderate to High | organic-chemistry.orggoogle.comgoogle.com |
| Miyaura Borylation | Aryl halides/pseudohalides (ArX) | B₂pin₂ or HBpin | Pd catalyst, Base (e.g., KOAc) | Mild conditions, various solvents | Good to High | organic-chemistry.orgacs.orgnih.gov |
| C-H Borylation | Arenes (Ar-H) | B₂pin₂ or HBpin | Ir or Ru catalyst | Mild conditions, various solvents | Excellent | sigmaaldrich.comillinois.eduacs.org |
| Sandmeyer-Type Borylation | Aryl amines (Ar-NH₂) | B₂pin₂ | Radical initiator (e.g., BPO) or Zn catalyst | Room temperature or mild heating | Moderate to Good | orgsyn.org |
Boronic acids can be prone to dehydration, forming cyclic trimers called boroxines, or can undergo protodeboronation under certain conditions. To enhance their stability and facilitate handling, various protecting groups are employed, transforming boronic acids into more robust boronic esters.
Pinacol (B44631) Esters: Formed by reacting boronic acids with pinacol, these are widely used due to their stability, ease of purification (e.g., chromatography), and direct utility in Suzuki coupling without prior hydrolysis organic-chemistry.orgnih.govchem-station.com. They are accessible via Miyaura borylation or C-H borylation sigmaaldrich.comorganic-chemistry.orgchem-station.com.
N-methyliminodiacetic acid (MIDA) Boronates: MIDA esters offer excellent stability and are particularly useful for carrying organoboron functionalities through multi-step synthetic sequences, being stable to conditions that might degrade other boronates acs.orgacs.orgacs.org. They can be deprotected under basic hydrolysis acs.orgacs.org.
1,8-Diaminonaphthalene (DAN) Boronamides: Similar to MIDA esters, DAN boronamides provide high stability and are unreactive to conditions that might affect other organoboron derivatives acs.org.
Organotrifluoroborates: These are stable, crystalline compounds often derived from boronic acids or esters, offering enhanced stability towards oxidation and hydrolysis organic-chemistry.orgacs.orgacs.org.
These protecting groups can be introduced and removed orthogonally, allowing for selective transformations and the synthesis of complex molecules with multiple boronic acid functionalities acs.orgacs.orgunimelb.edu.au.
The incorporation of the dihydroxyboryl group into polymer structures imparts unique properties, such as the ability to bind diols and saccharides, leading to applications in sensors, chromatography, and advanced materials.
Cellulose (B213188) Functionalization: Cellulose, a readily available biopolymer, can be functionalized with boronic acid moieties. For instance, carboxyethyl cellulose can be grafted with phenylboronic acid through condensation reactions, forming boronic acid-functionalized cellulose derivatives. These can then be used to create hydrogels cross-linked via dynamic boronic ester bonds researchgate.netrsc.orgrsc.orgresearchgate.netnih.gov. The synthesis typically involves reacting the cellulose derivative with a boronic acid precursor under specific conditions.
Table 2.2.3: Synthesis of Boronic Acid-Functionalized Polymers
| Polymer Precursor | Boronic Acid Moiety | Synthesis Method | Resulting Material | Application Example | References |
| Cellulose | Phenylboronic acid | Condensation reaction (e.g., with CMC–B(OH)₂) | Carboxyethyl cellulose-graft-phenylboronic acid (CMC–B(OH)₂) | Self-healing hydrogels, controlled drug release | researchgate.netrsc.orgrsc.org |
| Cellulose | Phenylboronic acid | Grafting via boronic ester cross-linking with PVA | Cellulose-based hydrogel with dynamic boronic ester cross-links | Self-healing, biocompatible, conductive hydrogels | researchgate.netnih.gov |
| Polystyrene resin | Aryl/Alkylboronic acid | Immobilization on 1-glycerol resin, SPPS | Peptide-boronic acids (PBAs) on solid support | Solid-phase synthesis of PBAs, protease inhibitors | acs.orgrsc.org |
Amino acid boronates, or α-aminoboronic acids, are valuable as peptide mimetics, enzyme inhibitors (e.g., proteasome inhibitors like Bortezomib), and in chemical biology Current time information in Bangalore, IN.acs.orgnih.govrsc.orgscholaris.ca. Their synthesis often involves modifying amino acids or using pre-formed α-aminoboronate building blocks.
Building Block Approach: Pre-synthesized α-aminoboronates can be coupled with protected amino acids using standard peptide synthesis techniques (e.g., Fmoc chemistry) acs.orgrsc.orgrsc.orgrsc.org. This approach can be performed on solid support, facilitating the synthesis of peptide-boronic acids (PBAs) acs.orgrsc.orgrsc.org.
Modification of Amino Acids: Amino acids can be converted into their boronate analogues. For example, the Matteson homologation strategy, involving the addition of organometallic reagents to borate esters followed by stereoselective transformations, can yield chiral α-aminoboronic acids acs.orgrsc.orgscholaris.ca. Transition metal-catalyzed reactions, such as hydroboration of imines or C-H borylation, also provide routes to α-aminoboronates rsc.orgscholaris.ca. Decarboxylative borylation methods using amino acids as substrates have also been developed scholaris.ca.
N-Acyl Derivatives: The synthesis of N-acyl-boroGlycine and related compounds typically involves protecting the amino group of glycine (B1666218) (or other amino acids) and then introducing the boronic acid moiety.
Table 2.2.4: Synthesis of Amino Acid Boronates
| Method/Strategy | Starting Materials / Precursors | Key Reagents/Catalysts | Conditions | Product Type | References |
| Building Block Approach | Protected amino acids, α-aminoboronates | Peptide coupling reagents | Solid-phase synthesis (SPPS) or solution phase | Peptide-boronic acids (PBAs) | acs.orgrsc.orgrsc.org |
| Matteson Homologation | Amino acid derivatives (e.g., α-haloalkyl intermediates) | Organometallic reagents, borate esters, chiral ligands | Stereoselective reactions | Chiral α-aminoboronic acids/esters | acs.orgrsc.orgscholaris.ca |
| Transition Metal-Catalyzed | Imines, alkenes, amino acids | Cu, Rh catalysts; Diboron reagents; Phosphines | Hydroboration, C-H borylation, Aminoborylation | α- and β-aminoboronates, α-sulfinamido boronates | rsc.orgscholaris.ca |
| Decarboxylative Borylation | Amino acids | Various catalysts | Reaction of carboxylic acids | α- and β-aminoboronic acids | scholaris.ca |
The synthesis of arylboronates with specific ortho-substitution, such as N,N-dialkylaminomethyl groups, often requires directed functionalization strategies. While direct C-H borylation can be influenced by directing groups, specific methods might involve directed ortho-metallation followed by borylation, or functionalization of pre-existing ortho-substituted aromatic precursors. The literature specifically detailing the synthesis of o-(N,N-dialkylaminomethyl)arylboronates is less prominent in the initial broad searches, but general C-H activation and directed metallation strategies are applicable. For example, directed ortho-metallation of an N,N-dialkylaminomethylbenzene derivative followed by quenching with a borate ester would be a plausible route.
Compound List
this compound
Boronic acid
Organoboranes
Boric acid
Alkylboronic acids
Arylboronic acids
Organoboronic acids
Borinic acids
Borate esters
Trimethyl borate
Triisopropyl borate
Ethylboronic acid
Phenylboronic acid
Bis(pinacolato)diboron (B₂pin₂)
Pinacolborane (HBpin)
Pinacol esters
MIDA boronates
N-methyliminodiacetic acid (MIDA)
1,8-Diaminonaphthalene (DAN) boronamides
Organotrifluoroborates
Carboxyethyl cellulose
Phenylboronic acid-grafted cellulose (CMC–B(OH)₂)
Polyvinyl alcohol (PVA)
α-Aminoboronic acids
Peptide-boronic acids (PBAs)
Bortezomib
α-Haloalkyl intermediates
Imines
Alkenes
Amino acids
Grignard reagents
Organolithium reagents
Aryl halides
Aryl pseudohalides
Arenes
Aryl amines
Diboron reagents
Borate esters of pinacol
Diisopropylaminoborane
Carboxymethyl cellulose (CMC)
N,N-Dialkylaminomethylbenzene
N-acyl-boroGlycine
Stereoselective Synthesis of Boronic Esters
The controlled synthesis of chiral boronic esters is a significant area of research, enabling access to enantiomerically enriched compounds vital for asymmetric synthesis. Key methodologies include asymmetric hydroboration, palladium-catalyzed cross-coupling reactions, and the use of chiral auxiliaries.
Asymmetric hydroboration of alkenes and alkynes, often employing chiral rhodium or iridium catalysts in conjunction with specific phosphine (B1218219) ligands, is a primary route to chiral boronic esters. Precursors typically include alkenes and borane (B79455) sources such as pinacolborane. For instance, the hydroboration of styrene (B11656) derivatives using a Rh(I) complex with a chiral phosphine ligand like BINAP can yield the corresponding chiral boronic ester with high enantioselectivity, often exceeding 90% ee.
Palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, can be adapted for stereoselective synthesis. By utilizing chiral ligands with palladium catalysts, aryl or vinyl boronic esters can be synthesized enantioselectively from aryl halides and diboron reagents, achieving high yields and enantiomeric excesses.
Chiral auxiliaries also play a role in directing stereoselective borylation. These auxiliaries, either attached to the boron atom or the organic moiety, guide the reaction stereochemically. Subsequent removal of the auxiliary liberates the desired chiral boronic ester. Other methods, such as the conjugate addition of boranes to enones mediated by chiral catalysts, provide access to β-borylated carbonyl compounds, which can be converted into chiral boronic esters with yields typically above 80%.
Table 1: Examples of Stereoselective Boronic Ester Synthesis
| Reaction Type | Substrate Example | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (%) |
| Asymmetric Hydroboration | Styrene derivative | Rh(I) catalyst with BINAP | THF, Room Temp | 85-95 | >90 |
| Suzuki-Miyaura Coupling | Aryl halide | Pd(0) catalyst with XPhos | Base, Solvent, Temp | 90 | >95 |
| Conjugate Addition/Borylation | Enone | Chiral catalyst | Solvent, Temp | >80 | Varies |
Formation of Boron-Containing Cations and Transient Species
Boron's inherent Lewis acidity, stemming from its electron-deficient nature, predisposes it to forming cationic species and transient intermediates. These species are often crucial in mediating chemical transformations and are characterized by their high reactivity and short lifetimes, necessitating in situ generation and detection.
Boron-containing cations can be generated through various pathways, including protonation, alkylation, or coordination with Lewis bases. Electrophilic attack on boron-containing compounds or the ionization of neutral boranes are common routes to organoboron cations. These transient species are frequently observed in catalytic cycles involving organoboron compounds and play a pivotal role in reaction mechanisms.
The dihydroxyborenium cation, represented as [B(OH)₂H₂]⁺, is a protonated form of boronic acid or related species. Its generation typically occurs under strongly acidic conditions, involving the protonation of boronic acid (B(OH)₃) or species with similar hydroxyl substitution patterns on boron. Theoretical studies suggest that species like [B(OH)₂H₂]⁺ exist as transient intermediates in aqueous acidic environments. Evidence for such protonated boronic acid species has also been obtained through mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), which can detect signals consistent with [R-B(OH)₂H]⁺. However, the direct observation of [B(OH)₂H₂]⁺ specifically from B(OH)₃ can be challenging due to its transient nature and potential for fragmentation or rearrangement.
Boronium salts are characterized by a positively charged boron atom, often in a hypervalent state or with a formal positive charge. Their synthesis typically involves the reaction of substituted boranes, such as trialkylboranes (R₃B), with electrophiles. These electrophiles can include halogens, alkyl halides, or strong protic acids, leading to the formation of species like R₃BX⁺ or other cationic boron structures. For example, trialkylboranes react with alkyl halides to yield trialkylalkylboronium halides, such as [Me₃BR]⁺X⁻, through the reaction of trimethylborane (B1581522) with methyl iodide to form trimethylmethylboronium iodide. Alternatively, Lewis acids can abstract a hydride or alkyl group from a borane, generating cationic boron species.
Mechanistic Studies of Dehydration Reactions Leading to Boroxines
The formation of boroxines, which are cyclic trimers of boronic acids with the general formula (RBO)₃, occurs through intermolecular dehydration reactions. This process represents an equilibrium between boronic acids and their corresponding boroxines, and it is significantly influenced by factors such as water concentration and temperature.
The mechanism of boroxine (B1236090) formation involves the nucleophilic attack of a hydroxyl group from one boronic acid molecule onto the boron atom of another, followed by the elimination of a water molecule. This condensation process repeats to form the cyclic trimeric structure. Boric acid itself, B(OH)₃, can dehydrate to form boroxines, (HBO)₃, through sequential condensation and water elimination, often facilitated by heat or dehydrating agents.
Compound List:
this compound (B(OH)₂H)
Boronic esters (R-B(OR')₂)
Boron-Containing Cations
Dihydroxyborenium Cations ([B(OH)₂H₂]⁺)
Boronium Salts
Substituted Boranes (e.g., R₃B)
Boroxines ((RBO)₃)
Theoretical and Computational Investigations of Dihydroxyborane
Quantum Chemical Studies on Dihydroxyborane Electronic Structure and Bonding
Quantum chemical studies have been instrumental in elucidating the intricate electronic structure and bonding characteristics of this compound and its analogs. The trivalent nature of the boron atom, with its vacant p-orbital, leads to distinctive donor-acceptor interactions that significantly influence the molecule's geometry and reactivity. nih.gov Computational investigations, employing methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), have provided deep insights into these features. nih.govmdpi.com
The nature of the boron-oxygen (B-O) bond in this compound and related compounds is a subject of considerable theoretical interest, exhibiting characteristics that range from single to triple bonds depending on the molecular context. nih.gov In simple borinic acids like H2BOH, Natural Bond Orbital (NBO) analyses suggest the B-O bond is effectively a double bond. nih.govnih.gov For most other boronic and borinic acids, the bonding is characterized by a significant contribution from dative pπ-pπ interactions, where the lone-pair orbitals on the hydroxyl oxygen atoms donate electron density to the empty p-orbital of the boron atom. nih.govnih.gov
Computational studies on acyclic conformers of compounds like HN=CH−CH=CH−NH−BO reveal B-O bond lengths and orbital compositions consistent with a boron-oxygen triple bond, similar to that observed in H−B≡O and H2N−B≡O. nih.gov In contrast, cyclic derivatives of the same compound show a longer B-O bond, indicative of significant double bond character. nih.gov The B-O bond length can vary, with values around 120 picometers in platinum-coordinated oxoboryl complexes, 130 pm in Lewis acid-stabilized adducts, and 136 pm in typical boronic acids. wikipedia.org This variability underscores the significant influence of the molecular environment and substituent effects on the B-O multiple bonding characteristics.
Conformational analysis of this compound and its analogues reveals the presence of several low-energy conformers, with their relative stabilities dictated by subtle intramolecular interactions. For boronic acids, the endo-exo conformers are often the most stable due to the presence of an intramolecular B-O-H⋯O hydrogen bond. nih.gov Theoretical calculations are crucial for determining the conformational profiles and relative energies of these molecules. semanticscholar.org
For instance, in a study of flavonoid analogues, a conformational search was performed to generate random conformers, followed by energy minimization to identify the most stable structures. mdpi.com This process is essential for understanding how molecular conformation influences biological activity and physicochemical properties. mdpi.com Similarly, systematic conformational searches for enkephalin analogues containing a disulfide bond have been performed to identify conformers within a few kcal/mole of the global minimum, highlighting the importance of this technique for relatively small and flexible molecules. nih.gov
Boronic acids, including this compound, have a propensity to form dimers and larger aggregates, primarily through intermolecular hydrogen bonding. Computational studies have been employed to characterize the structures and energetics of these assemblies. For example, the boronic acid dimer, [HB(OH)2]2, has been investigated using second-order Møller-Plesset (MP2) perturbation theory and coupled-cluster (CCSD) methodology. researchgate.net
Intramolecular dative bonding is a key feature in the chemistry of organoboron compounds, significantly influencing their structure and reactivity. In boronic acids, the interaction between the empty p-orbital on the boron atom and lone pairs from adjacent oxygen or nitrogen atoms is a classic example of this phenomenon. nih.gov This B-O dative bonding contributes to the partial double bond character of the boron-oxygen bond. nih.govnih.gov
A particularly well-studied example is the intramolecular B-N dative bond, often engineered into sensor molecules and catalysts. nih.gov In Wulff-type boronic acids, an appropriately positioned amino group can form a dative bond with the boron atom, which affects the Lewis acidity and binding properties of the boronic acid. nih.gov Computational studies have shown that the formation of these dative bonds leads to the elongation of other bonds connected to the boron atom. researchgate.net For example, the addition of an ammonia (B1221849) molecule to form a dative bond with boronic and borinic acids results in an increase in the boron-oxygen bond lengths by approximately 4.5% to 6.5%. researchgate.net The strength of these B-N interactions can be modulated by the substitution pattern on the nitrogen atom and the surrounding molecular framework. researchgate.netacs.org
Computational studies have provided a detailed comparison of the structure and bonding in boronic acids, R-B(OH)2, and their corresponding borinic acids, R-BH(OH). nih.govnih.gov A key distinction lies in the number of boron-oxygen bonds and the presence of intramolecular hydrogen bonding in the lower-energy conformers of boronic acids. nih.gov
Generally, the boron-oxygen bond lengths are longer in the endo-exo or anti forms of boronic acids than in the analogous borinic acids. nih.govnih.gov This difference is attributed to the electronic effects of having two hydroxyl groups attached to the boron in boronic acids. The electronegativity of the substituent (R group) also plays a crucial role; as the electronegativity of the substituent increases (e.g., from NH2 to OH to F), the B-O bond lengths tend to decrease in both classes of compounds. nih.govnih.gov
| Compound (R-B(OH)2) | Conformer | B-O Bond Length (Å) | Compound (R-BH(OH)) | Conformer | B-O Bond Length (Å) |
|---|---|---|---|---|---|
| H-B(OH)2 | anti | 1.366 | H-BH(OH) | trans | 1.360 |
| NH2-B(OH)2 | anti | 1.380 | NH2-BH(OH) | trans | 1.381 |
| OH-B(OH)2 | anti | 1.375, 1.368 | OH-BH(OH) | trans | 1.364 |
| F-B(OH)2 | anti | 1.361 | F-BH(OH) | trans | Not Available |
Data calculated at the MP2(FC)/aug-cc-pVTZ level. nih.gov
Mechanistic Insights from Computational Chemistry on this compound Reactivity
Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound and other boronic acids. nih.gov Density Functional Theory (DFT) calculations are frequently used to map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction kinetics and thermodynamics. mdpi.comresearchgate.net
One area of significant study is the formation of cyclic boronate esters from the reaction of boronic acids with diols. researchgate.net Computational studies support a stepwise mechanism for the reaction of this compound (HB(OH)2) with 1,2-ethanediol. The process begins with an initial bimolecular dehydration to form a monoester, which is then followed by a unimolecular elimination to yield the five-membered cyclic ester, 1,3,2-dioxaborolane. researchgate.net
Computational methods have also been applied to understand the oxidative deboronation of boronic acid derivatives. For example, the reaction of boroglycine (H2N-CH2-B(OH)2) with hydrogen peroxide to yield aminomethanol (B12090428) has been studied computationally. nih.gov The calculations revealed a multi-step process with a high activation barrier for the rearrangement of an intermediate, H2N–CH2–B(OH)(OOH), to H2N–CH2–O–B(OH)2. nih.gov Such mechanistic studies are crucial for understanding the metabolism of boronic acid-containing drugs and for designing new, more stable therapeutic agents. nih.gov
| Reaction Step | Computational Level | ΔH298 (kcal/mol, in vacuo) | ΔH298 (kcal/mol, aq. media) |
|---|---|---|---|
| H2O2 + H2N-CH2-B(OH)2 → H2N-CH2-OH + B(OH)3 | MP2/cc-pVTZ | -100.9 | -99.6 (CPCM) |
| H2N-CH2-B(OH)(OOH) → H2N-CH2-O-B(OH)2 | MP2/cc-pVTZ | -101.4 | -101.4 (CPCM) |
| H2O + H2N-CH2-O-B(OH)2 → H2N-CH2(OH) + B(OH)3 | MP2/cc-pVTZ | +1.9 | -1.5 (CPCM) |
Data from a computational investigation of the oxidative deboronation of BoroGlycine. nih.gov
Elucidation of Esterification Pathways with Diols (e.g., 1,3,2-Dioxaborolane Formation)
The reaction of this compound with diols to form cyclic boronate esters is a fundamental process with applications in sensing and dynamic covalent chemistry. Computational studies, particularly using density functional theory (DFT), have shed light on the mechanistic details of these esterification reactions.
One key investigation focused on the formation of the five-membered cyclic ester, 1,3,2-dioxaborolane, from the dehydration reaction of this compound and 1,2-ethanediol. researchgate.net Calculations at the B3LYP/6-311++G** level of theory support a stepwise mechanism. researchgate.net This process begins with an initial bimolecular dehydration to form a monoester intermediate, HB(OH)–O–CH2–CH2OH. researchgate.net This is followed by a unimolecular elimination step where the cyclic 1,3,2-dioxaborolane is formed. researchgate.net
This stepwise pathway, involving a trigonal boron center in the transition states of the esterification steps, is a significant finding that helps to rationalize the dynamic nature of boron-oxygen bonds. researchgate.netresearchgate.net The computational elucidation of this mechanism provides a foundational understanding for the design of boronic acid-based sensors and materials where the reversible formation of boronate esters is crucial. researchgate.netnih.gov
Thermodynamic and Kinetic Parameters of this compound Reactions in various Media
The solvent environment plays a critical role in the thermodynamics and kinetics of this compound reactions. Computational studies have explored the influence of different media on these parameters, providing insights into reaction feasibility and rates under various conditions.
For the esterification of this compound with 1,2-ethanediol, the effects of both aprotic solvents, such as acetonitrile, and various Lewis bases have been computationally investigated. researchgate.net These calculations help to understand how the reaction landscape is altered in different chemical environments, which is crucial for optimizing synthetic procedures. researchgate.net
Implicit solvation models, such as the Polarizable Continuum Model (PCM), have been employed to study the thermodynamics of reactions in bulk aqueous environments. researchgate.net For instance, in the oxidative deboronation of a this compound-containing compound with water, the reaction was calculated to be endothermic in both the gas phase and in an implicit aqueous medium. researchgate.netnih.gov Conversely, the formation of boroxine (B1236090) from this compound is predicted to be endothermic in the gas phase, with the enthalpy of reaction becoming slightly less positive in implicit carbon tetrachloride and aqueous media. nih.gov
| Medium | ΔH°₂₉₈ (kcal/mol) | ΔG°₂₉₈ (kcal/mol) |
|---|---|---|
| In Vacuo | +12.2 | Not Reported |
| Carbon Tetrachloride (PCM:UFF) | +11.2 | +4.5 |
| Aqueous (PCM:UFF) | +9.8 | Not Reported |
Computational Studies of Hydrolysis and Protodeboronation Mechanisms
The cleavage of the carbon-boron bond, known as protodeboronation or hydrolysis, is a critical reaction pathway for boronic acids. Computational studies have been instrumental in mapping out the mechanisms of these reactions.
Investigations into the protodeboronation of boroglycine, an α-amino boronic acid, provide valuable insights that can be extrapolated to this compound. nih.gov Neutral reaction mechanisms for the direct hydrolysis of boroglycine (H₂O + H₂N-CH₂-B(OH)₂ → B(OH)₃ + H₂N-CH₃) have been explored using second-order Møller-Plesset (MP2) perturbation theory. nih.gov The reaction was found to be exothermic, with a calculated ΔH°₂₉₈ of -21.9 kcal/mol at the MP2(FC)/aug-cc-pVDZ level. nih.gov
The mechanism of diborane (B8814927) hydrolysis has also been studied computationally, which involves the formation of H₂BOH as an intermediate that is subsequently hydrolyzed to boric acid. acs.org These studies highlight the role of water in facilitating the cleavage of B-H and B-C bonds. The rate of protodeboronation for a given boronic acid is dependent on a subset of several distinct mechanistic pathways being active. nih.gov
Oxidative Deboronation Mechanisms Involving this compound Moieties
Oxidative deboronation represents a key metabolic and deactivation pathway for boronic acid-containing compounds. nih.govnih.gov Computational investigations have elucidated the mechanisms of this process, particularly with reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).
A detailed computational study on the oxidative deboronation of boroglycine using both H₂O and H₂O₂ has been conducted. nih.govnih.gov Using water as the oxidizing agent, the reaction to form aminomethanol and H-B(OH)₂ was found to be endothermic with a high activation barrier. researchgate.netnih.gov In contrast, the reaction with H₂O₂ to yield aminomethanol and boric acid is highly exothermic. nih.govnih.gov
The mechanism with H₂O₂ is a multi-step process. nih.gov The highest-energy transition state involves the rearrangement of an intermediate, H₂N-CH₂-B(OH)(OOH), to H₂N-CH₂-O-B(OH)₂. nih.govnih.gov These computational findings support experimental observations that H₂O₂-mediated deboronation proceeds via an oxidative pathway. nih.gov
| Reactant | Product | Computational Level | ΔH°₂₉₈ (kcal/mol) |
|---|---|---|---|
| H₂O + H₂N-CH₂-B(OH)₂ | H₂N-CH₂-OH + H-B(OH)₂ | MP2/cc-pVTZ | +12.0 |
| H₂O₂ + H₂N-CH₂-B(OH)₂ | H₂N-CH₂-OH + B(OH)₃ | MP2/cc-pVTZ | -100.9 |
Analysis of 1,2-Carbon-to-Nitrogen Shifts and Related Rearrangement Reactions
Rearrangement reactions involving the migration of the boronic acid moiety are another area of interest in computational studies. A computational investigation of boroglycine explored the 1,2-carbon-to-nitrogen shift of the -B(OH)₂ group (H₂N-CH₂-B(OH)₂ → H₃C-NH-B(OH)₂). researchgate.netnih.gov This rearrangement was found to be exothermic, with a ΔH°₂₉₈ of -18.2 kcal/mol. researchgate.netnih.gov A key finding was the important role of a boron-oxygen double-bonded intermediate in the mechanism of this 1,2-rearrangement. researchgate.netnih.gov
Computational Investigation of Monosubstituted Boroxine Formation
Boroxines are the six-membered cyclotrimeric dehydration products of boronic acids. acs.org The thermodynamics of their formation from monosubstituted boronic acids, including this compound (where the substituent R is H), have been investigated computationally. nih.govacs.org
The formation of boroxine (H₃B₃O₃) from the dehydration of three molecules of this compound is predicted to be an endothermic process in the gas phase at various levels of theory. nih.gov At the MP2/aug-cc-pVTZ level, the calculated ΔH°₂₉₈ is +12.2 kcal/mol. nih.govacs.org The study of various conformers of the this compound monomer revealed that the endo-exo conformer is generally the lowest in energy. acs.org These computational results provide fundamental thermodynamic data for the formation of this important class of organoboron compounds. semanticscholar.orgresearchgate.net
Methodological Advancements and Benchmarking in Computational Boron Chemistry
The accuracy of computational studies on boron-containing compounds heavily relies on the chosen theoretical methods and basis sets. Consequently, significant effort has been dedicated to benchmarking and developing reliable computational protocols for boron chemistry.
The B3LYP functional, while widely used, has been noted to have significant problems in dealing with certain aspects of boron chemistry, such as dative bonding. researchgate.net Therefore, higher-level methods like MP2 and coupled-cluster theory are often employed for more accurate energy calculations. researchgate.net
Benchmark data sets are crucial for validating and parameterizing more approximate and computationally less expensive methods. nih.govresearchgate.net For instance, benchmark data sets for boron cluster dihydrogen bonding have been established using the "gold standard" CCSD(T)/CBS level of theory to test the performance of methods like dispersion-corrected density functional theory. nih.govresearchgate.net The establishment of reliable geometrical and energetic references for boron clusters using high-level methods like Full Configuration Interaction (FCI) and Multi-Reference Configuration Interaction (MRCI) is essential for the broader application of computational methods in boron chemistry. scispace.com These methodological advancements ensure the continued accuracy and predictive power of theoretical investigations into compounds like this compound. aps.orgarxiv.org
Assessment of Density Functional Theory (DFT) Functionals for Boron Systems
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its favorable balance between accuracy and computational cost. nih.gov However, the accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For boron-containing systems, including boronic acids like this compound, careful selection of the functional is crucial for obtaining reliable results.
Studies have shown that hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide accurate geometries and electronic properties for boronic acids. The B3LYP functional, for instance, has been successfully applied in numerous studies to optimize the geometries of boronic acid derivatives and their esters. lodz.plresearchgate.net For example, calculations on phenylboronic acid and its derivatives using the DFT(B3LYP)/6-31G(d,p) method have been shown to provide reasonable geometrical structures. lodz.pl
The performance of different functionals is often benchmarked against experimental data or higher-level theoretical calculations. For instance, in the prediction of pKa values for a series of boronic acids, gas-phase computations were performed at the MP2/6-311++G(d,p)//B3LYP/6-31+G(d) level of theory, indicating that B3LYP was used for geometry optimization while the more accurate MP2 method was used for single-point energy calculations. researchgate.net This hierarchical approach leverages the efficiency of DFT for determining molecular structure while relying on more robust methods for energetic properties.
The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are commonly employed, with the inclusion of polarization (d,p) and diffuse (++) functions being important for accurately describing the electronic structure and non-covalent interactions in boron compounds. lodz.plresearchgate.net A study on the adsorption of boron by d-glucamine (B15948) utilized the PBE0/6-31+G(d,p) level of theory for geometry optimization before refining energies with a larger basis set, demonstrating a common strategy for achieving high accuracy. doi.orgresearchgate.net
Below is a table summarizing the application of various DFT functionals in the study of boronic acid systems, highlighting their use in predicting specific molecular properties.
| Property Investigated | DFT Functional | Basis Set | System Studied | Reference |
| Geometrical Structure | B3LYP | 6-31G(d,p) | Phenylboronic Acid Derivatives | lodz.pl |
| Geometry Optimization | B3LYP | 6-31+G(d) | Various Boronic Acids | researchgate.net |
| pKa Calculation | B3LYP (for geometry) | 6-31+G(d) | Various Boronic Acids | researchgate.net |
| Adsorption Reaction | PBE0 | 6-31+G(d,p) | Boron with d-glucamine | doi.org |
| Conformational Analysis | B3LYP | 6-311++G(d,p) | 2-fluoro-4-pyridineboronic acid | researchgate.net |
Application of High-Level Ab Initio Methods (e.g., MP2, CCSD, G2, G3, G4)
For situations requiring higher accuracy, particularly for thermochemical data and reaction energies, high-level ab initio methods are employed. These methods, while more computationally demanding than DFT, provide a more rigorous treatment of electron correlation, which is essential for a precise description of chemical bonding and reactivity.
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common step up from DFT. It has been used to refine the energies of boronic acid systems whose geometries were previously optimized with DFT. researchgate.net For example, the calculation of pKa values for boronic acids involved single-point energy calculations at the MP2/6-311++G(d,p) level on B3LYP-optimized structures. researchgate.net Similarly, studies on borane-Lewis base complexes have utilized the MP2 method with correlation-consistent basis sets (e.g., cc-pVTZ) to calculate accurate structures and bond distances. researchgate.net
Coupled-cluster (CC) methods, such as CCSD (Coupled Cluster with Singles and Doubles) and the "gold standard" CCSD(T) (which includes a perturbative correction for triple excitations), offer benchmark accuracy for small to medium-sized molecules. osti.gov These methods are often used to validate results from less computationally expensive methods or to obtain highly accurate reference data. nih.gov For instance, the GIAO-CCSD(T) method has been used to calculate the ¹¹B NMR chemical shifts for borane-ammonia complexes, yielding results in close agreement with experimental values. researchgate.net The DLPNO-CCSD(T) approach, a more efficient variant, has been validated for obtaining accurate formation enthalpies, demonstrating its utility for larger systems. nist.gov
Composite methods, such as the Gaussian-n (Gn) theories (e.g., G4, G4(MP2)), represent a pragmatic approach to achieving high accuracy by combining results from different levels of theory and basis sets to approximate a high-level calculation with a large basis set. osti.govnii.ac.jp These methods are designed to yield thermochemical data, such as enthalpies of formation and reaction energies, with chemical accuracy (typically within 1-2 kcal/mol). nii.ac.jp The G4(MP2) procedure, for example, has been applied to large hydrocarbons and fullerenes, showcasing its power for investigating systems of significant size. nii.ac.jp These methods systematically account for basis set incompleteness, higher-order electron correlation, and other effects to produce reliable energetic predictions. osti.gov
The following table provides examples of high-level ab initio methods applied to boron-containing molecules.
| Method | Property Calculated | System Studied | Reference |
| MP2 | Protonation Energies | Borane-Lewis Base Complexes | researchgate.net |
| MP2 | Single-Point Energies (for pKa) | Various Boronic Acids | researchgate.net |
| CCSD(T) | ¹¹B NMR Chemical Shifts | Borane-Ammonia Complexes | researchgate.net |
| G4(MP2) | Thermochemical Quantities | General (applied to large systems) | nii.ac.jp |
| G2 | Protonation Energies | Borane-Lewis Base Complexes | researchgate.net |
Integration of Implicit Solvation Models in Reaction Pathway Analysis
Chemical reactions, particularly in biological or environmental contexts, predominantly occur in solution. The presence of a solvent can significantly influence reaction pathways, transition states, and equilibrium constants. Explicitly modeling solvent molecules is computationally prohibitive for most reaction pathway studies. Therefore, implicit solvation models are widely used to account for the bulk effects of the solvent. arxiv.orgnih.gov
These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that encloses the solute molecule. faccts.de The interaction between the solute's charge distribution and the dielectric continuum is then calculated, providing a measure of the solvation free energy.
Several implicit solvation models are available, with the Polarizable Continuum Model (PCM) and its variants (like C-PCM) being among the most popular. researchgate.netfaccts.de In a study of boronic acid pKa values, the Polarized Continuum Model (PCM) at the HF/6-31G(d,p) level was used to include the effects of water. researchgate.net This approach allowed for the calculation of the free energy change of deprotonation in an aqueous environment, which is crucial for determining the acidity of the compounds.
The Solvation Model based on Density (SMD) is another widely used model that is parameterized for a broad range of solvents. faccts.de A study on boron adsorption by d-glucamine employed the SMD model to calculate solvation energies, which were then combined with gas-phase energies to obtain the final free energy of the reaction in solution. doi.org
The integration of these models into quantum chemical calculations allows for the exploration of potential energy surfaces in a condensed-phase environment. This is critical for accurately modeling reaction barriers and the stability of intermediates and products in solution. arxiv.org For example, when studying the adsorption of hydroxide (B78521) on boron nitride and graphene, an implicit water model was essential to find that the adsorption was favorable on boron nitride but not on graphene, a result that differed from vacuum calculations. nih.gov
Reaction Mechanisms and Reactivity Pathways Involving Dihydroxyborane
Fundamental Reactivity of the Dihydroxyboryl Group as a Lewis Acid and Electrophile
The boron atom in dihydroxyborane (B(OH)₂) possesses an empty p-orbital, rendering it electron-deficient and thus a Lewis acid. This property allows it to accept electron pairs from Lewis bases, such as alkenes or alkynes, initiating reactions. The dihydroxyboryl group, therefore, acts as an electrophile in many organic transformations. This Lewis acidity is fundamental to its ability to coordinate with π-electron systems, a key step in reactions like hydroboration libretexts.orglibretexts.orgresearchgate.net. The interaction involves the vacant p-orbital of boron accepting electron density from the π-bond of an unsaturated substrate. This activation enhances the electrophilic character of the boron species, facilitating its reaction with nucleophilic partners researchgate.netsioc.ac.cnmdpi.com.
Hydroboration Reactions Utilizing this compound Precursors and Reagents
Regioselective and Stereoselective Addition to Unsaturated Compounds (Alkenes, Alkynes)
Hydroboration is characterized by both regioselectivity and stereoselectivity. In the addition to alkenes, the boron atom typically adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon. This "anti-Markovnikov" regioselectivity is a hallmark of the reaction libretexts.orgscielo.org.bomasterorganicchemistry.comwvu.edu. For example, in the hydroboration of 1-hexene (B165129), diborane (B8814927) shows a 94% regioselectivity, which can increase with more specialized borane (B79455) reagents scielo.org.boredalyc.org. Similarly, with 4-methyl-2-pentene, diborane gives 57% regioselectivity, while reagents like 9-BBN achieve 99.8% scielo.org.boredalyc.org.
When alkynes are the substrate, hydroboration also leads to vinylboranes, which are valuable synthetic intermediates. The regioselectivity in alkyne hydroboration can be influenced by substituents, with terminal alkynes often yielding vinylboronates with high selectivity researchgate.net.
Mechanistic Details of Concerted and Stepwise Hydroboration Processes
The hydroboration of alkenes generally proceeds via a concerted, four-centered transition state libretexts.orglibretexts.orgumich.edumasterorganicchemistry.comlibretexts.orgchemrxiv.org. In this mechanism, the B-H bond adds simultaneously across the double bond. The boron atom acts as a Lewis acid, accepting electron density from the alkene’s π-bond, while the hydrogen acts as a Lewis base, donating electrons to the boron libretexts.orglibretexts.org. This concerted process explains the observed syn addition and the absence of carbocation rearrangements, as no discrete carbocation intermediate is formed libretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgchemrxiv.org.
The reaction can repeat up to three times with a single borane molecule, forming mono-, di-, and trialkylboranes, depending on the stoichiometry and steric hindrance of the substrate scielo.org.boorgsyn.org. For instance, the hydroboration of 1-hexene with diborane leads to trihexylborane (B75710) orgsyn.org.
Stereospecificity and Syn Addition in Organoborane Formation
A key feature of hydroboration is its stereospecificity, specifically syn addition libretexts.orglibretexts.orgscielo.org.bomasterorganicchemistry.comumich.eduorgsyn.orgmasterorganicchemistry.comlibretexts.org. This means that both the boron and hydrogen atoms add to the same face of the double bond. For example, in the hydroboration of cis-3-hexene, the syn addition results in the formation of a racemic mixture of enantiomeric alcohols after oxidation redalyc.org. This syn addition is a direct consequence of the concerted, four-membered transition state libretexts.orglibretexts.orgumich.edumasterorganicchemistry.comchemrxiv.org.
Subsequent Oxidation and Transformation of Organoboranes to Alcohols and Other Functionalities
Following hydroboration, the resulting organoboranes are typically oxidized to introduce oxygen-containing functional groups, most commonly alcohols scielo.org.bomasterorganicchemistry.comorgsyn.orgmasterorganicchemistry.com. This oxidation is usually carried out using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH) masterorganicchemistry.comorgsyn.orgmasterorganicchemistry.compearson.com. The mechanism involves the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the boron atom, followed by a rearrangement where the alkyl group migrates from boron to oxygen, breaking the O-O bond. This process replaces the C-B bond with a C-O bond, ultimately yielding an alcohol with retention of configuration at the carbon atom masterorganicchemistry.comorgsyn.orgmasterorganicchemistry.com. This sequence effectively achieves the anti-Markovnikov hydration of alkenes libretexts.orgmasterorganicchemistry.comwvu.edu. Organoboranes can also be transformed into other functional groups, such as carbonyl compounds, or used in cross-coupling reactions like the Suzuki coupling umich.eduorganic-chemistry.org.
Esterification and Transesterification Reactions of this compound
This compound derivatives, particularly borate (B1201080) esters, can undergo esterification and transesterification reactions. Borate esters are formed when alcohols react with boron compounds, including those derived from this compound. Transesterification involves the exchange of alkoxy groups in an ester, and borate esters can participate in such transformations masterorganicchemistry.comwikiwaste.org.ukscielo.org.ar. For instance, borate esters can be prepared by reacting boron halides or boric acid with alcohols scielo.org.argoogleapis.com. These reactions are typically catalyzed by acids or bases and can be driven by removing one of the products or using an excess of one reactant masterorganicchemistry.comwikiwaste.org.ukscielo.org.ar. While specific examples directly involving "this compound" in esterification might be limited due to its instability, the chemistry of related borate species highlights the potential for such reactions within the broader context of boron chemistry scielo.org.argoogleapis.com.
Cyclic Boronate Ester Formation with 1,2- and 1,3-Diols
Dihydroxyboranes readily react with compounds containing vicinal (1,2) or 1,3-diol moieties to form stable five- or six-membered cyclic boronate esters, respectively researchgate.netmdpi.comnih.gov. This reaction is a key aspect of boronic acid chemistry, enabling specific interactions with molecules like carbohydrates and other polyols nih.govresearchgate.net. The formation of these cyclic esters involves a condensation reaction where water is eliminated, and the boron atom becomes tetracoordinate (sp³ hybridized) mdpi.comaablocks.com.
The mechanism typically proceeds through initial formation of a monoester intermediate, followed by an intramolecular cyclization to yield the cyclic boronate ester researchgate.net. The stability and formation of these esters are influenced by several factors, including the structure of the diol (e.g., rigidity, steric hindrance), the pH of the medium, and the pKa of the boronic acid and the diol mdpi.comchemrxiv.orgwiley-vch.de. For instance, diols with a fixed geometry, such as cis-1,2-cyclopentanediol, tend to form more stable esters compared to more flexible diols chemrxiv.org. In aqueous solutions, ester formation is generally favored at higher pH values where the boronate anion (R-B(OH)₃⁻) is more prevalent, as the anionic form is considered more reactive than the neutral boronic acid researchgate.netaablocks.com. However, recent studies suggest that the neutral boronic acid may also play a significant role in the esterification pathway, particularly in certain conditions aablocks.com.
Kinetic and Thermodynamic Aspects of Boronate Esterification
The kinetics and thermodynamics of boronate esterification are complex and highly dependent on the reaction conditions and the specific reactants involved chemrxiv.orgnsf.govdigitellinc.com. The equilibrium constant () for boronate ester formation dictates the binding affinity, which in turn influences the properties of dynamic materials formed from these linkages chemrxiv.orgnsf.gov. Factors such as the pKa of the boronic acid and the diol, steric effects, conformational rigidity of the diol, and the composition of the buffer system all play crucial roles mdpi.comchemrxiv.orgdigitellinc.com.
Studies have shown that the rate of esterification can vary significantly. For example, in dimethyl sulfoxide (B87167) (DMSO), 1,2-diols like ethylene (B1197577) glycol react faster to form their neutral boron complexes, reaching equilibrium in under 30 minutes, whereas 1,3-diols like 1,3-propanediol (B51772) can take over 80 hours to reach equilibrium digitellinc.com. This difference is attributed to the thermodynamic favorability of the six-membered ring formed by 1,3-diols, contrasting with the less stable, more dynamic five-membered ring formed by 1,2-diols digitellinc.com. The presence of proximal amide groups or specific buffer anions can also act as internal or external catalysts, significantly accelerating both esterification and hydrolysis rates chemrxiv.orgnsf.gov. The activation energy () for these reactions can be lowered by factors like the presence of diol groups within polymer networks mdpi.com.
Equilibrium and Interconversion Between this compound, Boronic Acids, and Boroxines
Dihydroxyboranes exist in equilibrium with their corresponding boronic acids and, under dehydrating conditions, can form cyclic trimers known as boroxines researchgate.net. Boroxines are cyclic anhydrides formed by the self-condensation of three molecules of a boronic acid, eliminating three molecules of water. This interconversion is reversible and influenced by the presence of water.
The equilibrium between boronic acids and their corresponding boronate anions (R-B(OH)₃⁻) is governed by the pKa of the boronic acid aablocks.comwiley-vch.de. At pH values below the pKa, the neutral, trigonal planar boronic acid (sp² hybridized) predominates, while at pH values above the pKa, the tetrahedral boronate anion (sp³ hybridized) becomes more significant aablocks.com. This speciation is critical as it affects the Lewis acidity and reactivity of the boron center aablocks.com. The formation of boroxines is generally favored in non-aqueous or dehydrating conditions, whereas in aqueous solutions, boronic acids and their esters are the predominant species researchgate.net.
Nucleophilic Attack and Ligand Exchange at the Boron Center
The boron atom in this compound is electron-deficient and acts as a Lewis acid, making it susceptible to nucleophilic attack mdpi.comaablocks.com. This property allows for ligand exchange reactions, where various nucleophiles can coordinate to the boron center. The most common example is the attack by hydroxide ions, leading to the formation of the more stable tetrahedral boronate anion aablocks.com.
Other nucleophiles, such as amines, alcohols, or thiols, can also interact with the boron center. In the context of diol complexation, the hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic boron atom to form the boronate ester linkage mdpi.com. The Lewis acidity of the boron center is crucial for these interactions; the sp² hybridized boron in the neutral boronic acid is a weaker Lewis acid than the sp³ hybridized boron in the boronate anion, which has an additional negative charge and a lone pair of electrons on the oxygen atom aablocks.com. This difference in Lewis acidity influences the rate and strength of ligand binding.
Protonolysis and Oxidative Deboronation in this compound Chemistry
The carbon-boron (C-B) bond in dihydroxyboranes can be cleaved through various reactions, including protonolysis and oxidative deboronation nih.gov. Protonolysis, or protodeboronation, involves the cleavage of the C-B bond by a proton source, typically under acidic conditions, regenerating the parent hydrocarbon and boric acid or a related boron species nsf.govorganic-chemistry.org. This reaction is a common method for removing boron substituents in organic synthesis.
Oxidative deboronation involves the reaction of the C-B bond with oxidizing agents, leading to the substitution of the boron moiety with an oxygen atom, effectively forming a phenol (B47542) or alcohol and a borate species nih.gov. Hydrogen peroxide is a common oxidant for this transformation. The rate of oxidative deboronation is influenced by the electronic properties of the organic group attached to boron and the pH of the medium. Electron-rich boron compounds tend to be more susceptible to oxidation nih.gov. For example, the mechanism of oxidation by hydrogen peroxide can involve the formation of a peroxyboronate intermediate, followed by C-O bond formation and elimination of the boron moiety nih.gov.
Reactivity of this compound in Acidic Environments
In acidic environments, the reactivity of this compound is significantly altered. As the pH decreases, the equilibrium shifts towards the neutral, trigonal planar boronic acid species, which is less Lewis acidic than the boronate anion aablocks.com. This can reduce the rate of reactions that rely on the anionic form, such as esterification with certain diols researchgate.net.
Furthermore, acidic conditions can promote protonolysis (protodeboronation) of the C-B bond nsf.govorganic-chemistry.org. This reaction leads to the cleavage of the bond between the carbon atom and boron, releasing the organic fragment and a boric acid derivative. The rate of protodeboronation is dependent on the acid strength and the nature of the organic group. For instance, arylboronic acids are generally more resistant to protodeboronation than alkylboronic acids nsf.gov. The stability of boronate esters can also be compromised in strongly acidic conditions, leading to hydrolysis and the release of the parent boronic acid and diol researchgate.net.
Applications of Dihydroxyborane in Specialized Chemical Synthesis and Materials Science
Dihydroxyborane as a Versatile Reagent and Intermediate in Organic Synthesis
This compound and its organic derivatives, commonly known as boronic acids, are pivotal reagents in modern organic synthesis. Their utility stems from their unique electronic properties and reactivity, which allow for a wide range of chemical transformations. These compounds are instrumental in creating complex molecular architectures, a testament to the foundational work in this area that was recognized with the Nobel Prize in Chemistry in 1979. organic-chemistry.org Borane (B79455) complexes, including this compound derivatives, continue to be at the forefront of synthetic chemistry. organic-chemistry.org
Stereoselective and Regioselective Functional Group Transformations
In organic synthesis, achieving control over the spatial arrangement of atoms (stereoselectivity) and the site of a chemical reaction (regioselectivity) is paramount for creating specific isomers of a molecule. masterorganicchemistry.comucalgary.ca this compound derivatives play a crucial role in reactions where such selectivity is essential. numberanalytics.com
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. ucalgary.cadurgapurgovtcollege.ac.in For instance, in the addition of a non-symmetrical reagent to a non-symmetrical alkene, two different constitutional isomers (regioisomers) can be formed. ucalgary.ca A reaction is deemed regioselective if it yields one product in a greater amount than the other. ucalgary.cadurgapurgovtcollege.ac.in A classic example is the hydroboration of alkenes, which typically proceeds with anti-Markovnikov selectivity, meaning the boron atom attaches to the less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.com This regioselectivity is influenced by both steric and electronic factors of the alkene and the borane reagent. wikipedia.org
Stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com This can be further divided into diastereoselectivity and enantioselectivity. Hydroboration reactions are notably stereoselective, typically occurring via syn-addition, where the hydrogen and boron atoms add to the same face of the alkene double bond. ucalgary.ca This controlled addition is critical in establishing the stereochemistry of subsequent products, such as alcohols formed after oxidation of the organoborane intermediate. numberanalytics.com The choice of the borane reagent itself can significantly influence the degree of stereoselectivity. wikipedia.org
The ability to direct functional group transformations with high precision makes this compound and its derivatives indispensable tools for the synthesis of complex molecules like natural products. numberanalytics.com
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of organic molecules. alevelchemistry.co.uknih.gov this compound derivatives are key players in some of the most powerful bond-forming reactions known in organic chemistry.
Carbon-Carbon Bond Formation: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound (like a this compound derivative) with an organohalide in the presence of a palladium catalyst. cymitquimica.comchemistry.coach This reaction is widely used to synthesize biaryls, vinylarenes, and polyolefins, which are common structural motifs in pharmaceuticals and materials. chemistry.coach The mechanism involves a catalytic cycle of oxidative addition, transmetalation (where the organic group from the boron is transferred to the palladium), and reductive elimination to form the new C-C bond. chemistry.coach Other important C-C bond-forming reactions involving organoboranes include the Heck and Sonogashira reactions. alevelchemistry.co.ukchemistry.coach
Carbon-Heteroatom Bond Formation: Transition metal-catalyzed cross-coupling reactions have also been extended to form bonds between carbon and heteroatoms such as nitrogen, oxygen, and boron. nih.govnih.gov These reactions are vital for synthesizing a vast array of functionalized molecules, including pharmaceuticals and conductive polymers. nih.gov For instance, palladium-catalyzed reactions can form C-N and C-O bonds by coupling amines or alcohols with organohalides. mdpi.com Organoboranes themselves can be synthesized via catalytic boration of unsaturated substrates, a key method for introducing boron into organic molecules. libretexts.org The resulting organoboranes are versatile intermediates for further transformations. wikipedia.orglibretexts.org
Chiral Synthesis and Asymmetric Catalysis Utilizing this compound Derivatives
The synthesis of single-enantiomer compounds (chiral synthesis) is of utmost importance, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a large amount of a single enantiomer, is a highly efficient approach to this challenge. unipd.it
This compound derivatives are integral to several asymmetric catalytic systems. nih.gov Chiral organoboron reagents can be used in reactions like the asymmetric Petasis reaction to produce optically active amines. sioc-journal.cn In this multicomponent reaction, an organoboron compound, an amine, and a carbonyl derivative combine to form an amine product, with stereocontrol achieved by using a chiral substrate or catalyst. sioc-journal.cn
Furthermore, chiral ligands incorporating boronic acid functionalities are being developed for various metal-catalyzed asymmetric reactions. Rhodium-catalyzed asymmetric conjugate additions are one such example. sigmaaldrich.com The concept of asymmetric counteranion-directed catalysis (ACDC) has also emerged, where a chiral anion, such as a borate (B1201080), is paired with a cationic intermediate to induce enantioselectivity. wikipedia.org Although early examples with chiral borates showed modest success, the principle has been advanced with other chiral anions and demonstrates the potential for this compound-derived structures in developing new catalytic methods. wikipedia.org
The development of catalytic asymmetric hydroboration of unsaturated compounds is another significant area, providing a direct route to valuable chiral organoboron compounds. libretexts.orgnih.gov
Integration into Advanced Functional Materials
The unique properties of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, make this compound derivatives valuable building blocks for advanced functional materials. cymitquimica.comresearchgate.net
Boron-Containing Polymeric and Supramolecular Architectures
This compound derivatives serve as versatile building blocks in crystal engineering and supramolecular chemistry, primarily due to their capacity to form robust hydrogen bonds and reversible covalent bonds. researchgate.netresearchgate.net These interactions are harnessed to construct well-defined, higher-order structures. researchgate.net
In the solid state, boronic acids readily form hydrogen-bonded dimers or oligomers, which can be further organized into complex supramolecular assemblies through interactions with other complementary molecules. researchgate.net This self-assembly process is a powerful tool for creating novel materials with tailored properties. researchgate.net
Boron-containing polymers have also attracted significant interest. For example, polymers incorporating dynamic-covalent boroxine (B1236090) bonds (formed by the dehydration of three boronic acid molecules) can exhibit remarkable properties such as high stiffness and healability. researchgate.net These materials can be designed to respond to external stimuli, making them suitable for applications in soft actuators and shape-memory polymers. researchgate.net Cellulose (B213188) derivatives functionalized with dihydroxyboryl groups have also been synthesized, demonstrating the potential for modifying natural polymers to create materials with specific recognition capabilities. acs.org
Development of Boron-Based Receptors for Molecular Recognition (e.g., Diol Sensing)
The ability of the this compound group to form stable, yet reversible, cyclic esters with 1,2- and 1,3-diols is the cornerstone of its use in molecular recognition and sensing applications. cymitquimica.com This specific interaction allows for the design of receptors that can selectively bind to and detect molecules containing diol functionalities, such as carbohydrates (sugars).
Boronic acid-based fluorescent sensors have been developed for the detection of saccharides like fructose. acs.org These sensors typically consist of a fluorophore (a light-emitting molecule) linked to a boronic acid group. When the boronic acid binds to a diol, the electronic properties of the fluorophore are altered, leading to a change in its fluorescence signal (either an increase or decrease in intensity). This change can be measured to quantify the concentration of the diol. acs.org
This principle has been applied to create sensors for various biologically important molecules. For instance, derivatization with this compound-containing reagents like (3-dimethylaminophenyl)this compound has been used to enhance the detection of steroids with vicinal diol groups in mass spectrometry. jst.go.jp Similarly, other derivatives have been synthesized for the detection of polyamines and oxo-steroids. thermofisher.cnsigmaaldrich.comsigmaaldrich.com The development of these chemosensors is a rapidly advancing field with potential applications in medical diagnostics, environmental monitoring, and biotechnology.
Fabrication of Metal-Organic Frameworks (MOFs) Incorporating Dihydroxyboryl Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The incorporation of specific functional groups into the organic linkers allows for the tuning of the MOFs' properties for various applications. chemmethod.com The dihydroxyboryl group, the functional component of boronic acids, has been successfully integrated into MOF structures to create materials with unique characteristics for sensing, adsorption, and catalysis. informaticsjournals.co.inacs.orgresearchgate.net
The fabrication of these functionalized MOFs typically involves solvothermal or hydrothermal synthesis. ossila.com In this method, metal salts and the dihydroxyboryl-containing organic linker are dissolved in a solvent, often a mixture, and heated in a sealed vessel to induce crystallization. ossila.com The choice of metal source, linker, and reaction conditions such as temperature and time is crucial in determining the final structure and properties of the MOF. ossila.com Post-synthetic modification (PSM) is another strategy where a pre-existing MOF with reactive sites (like an amino group) is chemically altered to introduce the desired functional group. mdpi.com However, for incorporating dihydroxyboryl groups, direct synthesis using a functionalized linker is common. acs.orgresearchgate.net
Several organic linkers featuring the boronic acid group have been employed in MOF synthesis. For instance, 2-boronobenzene-1,4-dicarboxylic acid (BDC-B(OH)₂) has been used with zirconium tetrachloride to synthesize a Zr(IV)-based MOF with a UiO-66 structure. acs.org This MOF, denoted as Zr-UiO-66-B(OH)₂, exhibits high selectivity for the fluorogenic detection of hydrogen peroxide. acs.org Similarly, a terbium-based MOF created with 3,5-dicarboxybenzeneboronic acid as the linker has been shown to be effective for the fluorescent detection and adsorption of gallic acid. researchgate.net The free boronic acid groups in these MOFs act as active sites, reacting with target molecules and triggering a detectable response, such as luminescence quenching. researchgate.net
The table below summarizes examples of MOFs fabricated with dihydroxyboryl linkers and their notable research findings.
| MOF Name/Type | Metal Ion | Dihydroxyboryl Linker | Key Research Finding |
| Zr-UiO-66-B(OH)₂ | Zirconium (Zr⁴⁺) | 2-boronobenzene-1,4-dicarboxylic acid | Highly selective and sensitive fluorescent probe for hydrogen peroxide (H₂O₂), with a detection limit of 0.015 μM; successfully used for imaging intracellular H₂O₂. acs.org |
| Tb-MOF | Terbium (Tb³⁺) | 3,5-dicarboxybenzeneboronic acid | Acts as a nanoprobe for the highly selective and sensitive detection of reactive oxygen species (ROS) in living cells and serves as an excellent ROS scavenger. researchgate.net |
| MIL-100(Cr)-B | Chromium (Cr³⁺) | Boronic acid functionalized linker | Serves as an efficient matrix for immobilizing horseradish peroxidase (HRP), creating a durable and sensitive biosensor for hydrogen peroxide with a low detection limit (0.1 μM). nih.gov |
| kgd-Zn | Zinc (Zn²⁺) | 3,5-bis((3,5-dicarboxyphenyl)carbamoyl)benzoic acid (H₃bcoba) | A two-dimensional MOF exhibiting excellent adsorption of the micropollutant ciprofloxacin. rsc.org |
These examples demonstrate that incorporating dihydroxyboryl linkers is a powerful strategy for designing functional MOFs. The boronic acid moiety provides a reactive site that can be tailored for specific applications in chemical sensing and separation. informaticsjournals.co.inacs.org
Role of this compound Derivatives in Catalysis and Co-catalysis
This compound derivatives, particularly boronic acids, have emerged as versatile catalysts in a wide array of organic transformations. nih.gov Their catalytic activity is primarily attributed to the unique electronic properties of the boron atom. nih.gov As trivalent compounds, boronic acids possess a vacant p-orbital, making them effective Lewis acids. wiley-vch.de This Lewis acidity allows them to reversibly form covalent bonds with nucleophiles, especially oxygen-containing functional groups in substrates like alcohols and carboxylic acids. nih.gov This interaction activates the substrate for subsequent reactions.
Boronic acids can function as catalysts in several types of reactions, including dehydrative condensations, acylations, and cycloadditions. nih.gov For example, electron-poor arylboronic acids, such as 3,4,5-trifluorobenzeneboronic acid, have been found to catalyze amidation reactions between carboxylic acids and amines. wiley-vch.de They are also known to promote the hydrolysis of salicylaldehyde (B1680747) imines and assist in the photocyclization of benzoin. wiley-vch.de The catalytic process often involves the formation of a transient ester intermediate with the substrate, which facilitates the desired chemical transformation. wiley-vch.de
The table below presents a summary of catalytic applications involving this compound derivatives.
| This compound Derivative | Reaction Type | Role | Mechanistic Feature |
| Arylboronic acids (e.g., 3,4,5-trifluorobenzeneboronic acid) | Amidation | Catalyst | Lewis acid activation of the carboxylic acid. nih.govwiley-vch.de |
| 8-Quinolineboronic acid | Hydrolysis of chloroalkanols | Catalyst | Covalent hemiester formation with the alcohol substrate combined with nucleophilic participation of the nitrogen atom. wiley-vch.de |
| Phenylboronic acid | Cycloaddition | Catalyst | Hydrogen bond-mediated reaction-templating to promote reactivity. nih.govwiley-vch.de |
| Boronic acids | Dehydration of benzylic alcohols | Catalyst | In-situ formation of a strong Brønsted acid via complexation with oxalic acid. nih.gov |
| Borinic acids | Regioselective activation of polyols | Catalyst | Unique complexation behavior relative to boronic acids. nih.gov |
The versatility of this compound derivatives in catalysis stems from their tunable electronic properties, stability, and ability to engage in various activation modes, making them a valuable tool in modern organic synthesis. nih.govucl.ac.uk
Future Directions and Emerging Research Avenues for Dihydroxyborane Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Dihydroxyborane and its Analogues
The pursuit of greener and more efficient synthetic routes for boronic acids and their analogues remains a key research focus. Current trends highlight the importance of sustainable methodologies, including the use of milder reaction conditions, reduced waste generation, and the application of catalytic processes. Recent advances include the development of transition metal-catalyzed C-H or C-F borylation reactions, which offer more direct pathways to functionalized organoboron compounds arkat-usa.orgacs.org. Furthermore, electrochemical synthesis is emerging as a promising green alternative for organoboron transformations, offering advantages such as avoiding stoichiometric oxidants or reductants and good functional group tolerance bohrium.com. Future research will likely explore novel borylation reagents, catalytic systems, and flow chemistry approaches to enhance the scalability and sustainability of boronic acid synthesis mdpi.comnumberanalytics.commarketresearchintellect.com. The development of methods for synthesizing non-symmetrical borinic acids, which have potential in medicinal chemistry and materials science, is also an active area mdpi.com.
Exploration of Underutilized Reactivity Modes and Chemical Transformations of this compound
While boronic acids are well-known for their role in Suzuki-Miyaura cross-coupling reactions, their reactivity profile is far from fully explored. Emerging research aims to uncover new transformations and reactivity modes. For instance, boronic acids are being investigated as radical precursors in photoredox catalysis, offering mild conditions for generating aryl radicals kuleuven.benih.gov. The ability of boronic acids to act as Lewis acids and form reversible covalent bonds with hydroxyl groups is being exploited for catalytic activation of alcohols, leading to new pathways for esterification, amidation, and elimination reactions rsc.orgualberta.canih.gov. Future work will focus on understanding and harnessing these less-explored reactivity patterns, potentially leading to novel synthetic strategies and applications.
Advancements in Computational Modeling for Predictive Design of this compound Reactions
Computational chemistry, particularly density functional theory (DFT), plays a crucial role in understanding reaction mechanisms and predicting reactivity, thereby guiding the rational design of new synthetic methods and catalysts numberanalytics.comboronmolecular.comrsc.org. Advanced computational approaches, including machine learning techniques, are increasingly being applied to mine structure-catalytic performance relationships and accelerate the discovery of novel boron-based materials and catalysts rsc.org. Future research will likely see greater integration of computational modeling with experimental studies to predict reaction outcomes, optimize catalyst design, and explore complex reaction pathways involving this compound derivatives.
Rational Design of this compound-based Catalytic Systems with Enhanced Performance
The development of efficient and selective catalysts is a cornerstone of modern chemistry. Boronic acids and their derivatives are increasingly recognized for their catalytic potential, acting as Lewis acid catalysts, hydrogen-bonding catalysts, and components in more complex catalytic systems rsc.orgnih.gov. Future research will focus on the rational design of this compound-based catalysts with enhanced performance, tailored for specific transformations. This includes designing catalysts for metal-free reactions, exploring boron-based catalysts for oxidative dehydrogenation, and developing chiral boron compounds for asymmetric catalysis rsc.orgsu.seubc.ca. Understanding structure-reactivity relationships through computational and experimental studies will be key to achieving these goals.
Integration of this compound Moieties into Next-Generation Functional Materials and Devices
The unique properties of boron-containing compounds, including their electronic characteristics and ability to form reversible bonds, make them attractive for advanced materials. This compound moieties are being incorporated into polymers, sensors, and electronic devices. For example, boronic acid-functionalized nanomaterials are being developed for bioimaging and biosensing applications researchgate.netnih.govmdpi.com. In materials science, boron-doped polycyclic aromatic hydrocarbons exhibit distinct properties from their all-carbon analogues, finding applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices marketresearchintellect.comnih.govresearchgate.net. Future research will explore the integration of this compound units into novel polymers, supramolecular assemblies, and functional materials for applications in electronics, energy storage, and smart devices.
Interdisciplinary Research Expanding the Scope of this compound Chemistry
The versatility of boronic acids extends across multiple disciplines, fostering interdisciplinary research. In medicinal chemistry, boronic acid derivatives are being developed as therapeutic agents, particularly in cancer treatment and as enzyme inhibitors, leveraging their ability to form reversible covalent bonds with biological targets marketresearchintellect.comsprinpub.comtandfonline.comnih.govmdpi.com. Their application in chemical biology includes the development of sensors for biomolecules and diagnostic tools mdpi.comnih.gov. Furthermore, boron compounds are finding roles in nanotechnology, energy storage, and sustainable agriculture dergipark.org.tr. Future efforts will focus on synergistic collaborations between chemists, biologists, material scientists, and engineers to exploit the full potential of this compound chemistry in areas such as targeted drug delivery, advanced diagnostics, and sustainable technologies.
Compound Table:
Q & A
Q. What are the optimal synthetic conditions for Dihydroxyborane (B₂H₄O₄) in laboratory settings?
Methodological Answer: To optimize synthesis, systematically vary parameters such as temperature (e.g., 25–80°C), solvent polarity (e.g., THF vs. dichloromethane), and stoichiometric ratios of precursors (e.g., borane adducts with diols). Conduct reactions under inert atmospheres (argon/glovebox) to prevent hydrolysis. Characterize products using ¹¹B NMR spectroscopy to confirm boron coordination environments and X-ray crystallography for structural validation. Document procedural details (reaction time, purification via recrystallization/distillation) to ensure reproducibility .
Q. How can researchers characterize the stability of this compound under varying environmental conditions?
Methodological Answer: Design stability assays by exposing B₂H₄O₄ to controlled humidity (10–90% RH), temperature cycles (−20°C to 50°C), and light exposure. Monitor degradation kinetics using thermogravimetric analysis (TGA) for mass loss and Fourier-transform infrared spectroscopy (FTIR) for functional group changes. Compare results against control samples stored in anhydrous, dark conditions. Use ANOVA to statistically validate differences in stability thresholds .
Q. What analytical techniques are most effective for confirming the purity of this compound?
Methodological Answer: Combine high-performance liquid chromatography (HPLC) with UV-Vis detection to quantify impurities. Validate purity further via elemental analysis (C, H, B content) and mass spectrometry (ESI-MS) for molecular ion confirmation. Cross-reference data with known spectral libraries (e.g., NIST Chemistry WebBook) to identify byproducts .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in catalyzing hydroboration reactions?
Methodological Answer: Employ density functional theory (DFT) calculations to model transition states and electron localization during hydroboration. Validate computational results experimentally using kinetic isotope effects (KIE) and in situ IR spectroscopy to track intermediate formation. Compare catalytic efficiency against other boranes (e.g., BH₃·THF) via turnover frequency (TOF) measurements under identical conditions .
Q. How does the electronic structure of B₂H₄O₄ influence its Lewis acidity compared to substituted boranes?
Methodological Answer: Quantify Lewis acidity using Gutmann-Beckett acceptor numbers via ³¹P NMR titration with triethylphosphine oxide. Correlate results with natural bond orbital (NBO) analysis from DFT studies to assess charge distribution. Benchmark against substituted analogs (e.g., trifluoroboranes) to identify electronic effects of hydroxyl groups .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
Methodological Answer: Conduct meta-analyses of existing literature to identify variables (e.g., solvent drying methods, borane hydration states). Perform solubility tests under standardized conditions (e.g., Karl Fischer titration for solvent water content). Use multivariate regression to model solubility as a function of solvent polarity (Hildebrand parameters) and hydrogen-bonding capacity .
Q. How can computational models predict the reactivity of this compound in novel reaction systems?
Methodological Answer: Develop molecular dynamics (MD) simulations to explore solvent effects on reaction pathways. Validate predictions with stopped-flow kinetics and X-ray absorption spectroscopy (XAS) to monitor boron coordination changes. Compare predicted vs. experimental activation energies to refine computational parameters (e.g., basis sets, solvation models) .
Methodological Guidelines for Research Design
- Experimental Reproducibility : Follow the Beilstein Journal’s guidelines for documenting experimental procedures, including exact reagent grades, instrumentation settings, and raw data archiving .
- Data Contradiction Analysis : Use systematic reviews (PRISMA frameworks) to identify confounding variables and apply Bayesian statistics to quantify uncertainty in conflicting datasets .
- Literature Integration : Structure literature reviews around thematic gaps (e.g., "Role of B₂H₄O₄ in green chemistry") rather than chronological summaries, using tools like SciFinder to map citation networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
